Cas no 4581-84-4 (5-methoxy-6-methyl-1H-indole-3-carbaldehyde)

5-Methoxy-6-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative with a formyl group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its indole scaffold is structurally significant in bioactive molecules, and the aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. The methoxy and methyl substituents enhance its electronic and steric properties, making it useful in fine chemical applications. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
5-methoxy-6-methyl-1H-indole-3-carbaldehyde structure
4581-84-4 structure
Product Name:5-methoxy-6-methyl-1H-indole-3-carbaldehyde
CAS No:4581-84-4
MF:C11H11NO2
MW:189.210542917252
CID:1517065
PubChem ID:54555399
Update Time:2025-06-10

5-methoxy-6-methyl-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-carboxaldehyde, 5-methoxy-6-methyl-
    • 5-methoxy-6-methyl-1H-indole-3-carbaldehyde
    • 4581-84-4
    • DB-090957
    • SCHEMBL9732348
    • EN300-1635516
    • Inchi: 1S/C11H11NO2/c1-7-3-10-9(4-11(7)14-2)8(6-13)5-12-10/h3-6,12H,1-2H3
    • InChI Key: ZMUYRRQWXNXNIG-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC2C(C=O)=CNC=2C=C1C

Computed Properties

  • Exact Mass: 189.07903
  • Monoisotopic Mass: 189.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.1A^2
  • XLogP3: 1.8

Experimental Properties

  • PSA: 42.09

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5-methoxy-6-methyl-1H-indole-3-carbaldehyde Related Literature

Additional information on 5-methoxy-6-methyl-1H-indole-3-carbaldehyde

Exploring the Properties and Applications of 5-Methoxy-6-methyl-1H-indole-3-carbaldehyde (CAS No. 4581-84-4)

5-Methoxy-6-methyl-1H-indole-3-carbaldehyde (CAS No. 4581-84-4) is a specialized organic compound belonging to the indole family, a class of heterocyclic structures widely studied for their diverse biological and chemical properties. This compound features a methoxy group at the 5-position and a methyl group at the 6-position of the indole ring, along with a carbaldehyde functional group at the 3-position. Such structural characteristics make it a valuable intermediate in pharmaceutical research, fragrance synthesis, and material science.

In recent years, the demand for indole derivatives like 5-Methoxy-6-methyl-1H-indole-3-carbaldehyde has surged due to their role in drug discovery. Researchers are particularly interested in its potential as a building block for serotonin receptor modulators and anticancer agents, aligning with the growing focus on neurodegenerative disease treatments and oncology. The compound's electron-rich aromatic system also makes it a candidate for organic light-emitting diodes (OLEDs), a hot topic in sustainable technology.

Synthetic routes to 5-Methoxy-6-methyl-1H-indole-3-carbaldehyde often involve Vilsmeier-Haack formylation or Pictet-Spengler reactions, methods frequently searched by chemists optimizing green chemistry protocols. Its solubility in polar organic solvents like DMSO and ethanol facilitates its use in high-throughput screening, another trending area in drug development.

Beyond pharmaceuticals, this compound's aldehyde functionality enables condensation reactions to form Schiff bases, which are explored for corrosion inhibition and chelating agents—topics gaining traction in industrial chemistry forums. Additionally, its floral odor profile has sparked interest in perfumery, where natural-like fragrance alternatives are highly sought after.

Analytical characterization of CAS No. 4581-84-4 typically employs HPLC, NMR, and mass spectrometry, techniques central to quality control discussions. Stability studies under varying pH and temperature conditions are also critical, reflecting the formulation science queries prevalent in research communities.

As sustainability becomes a priority, innovations in catalytic synthesis of such indole aldehydes are being explored. Recent patents highlight enzyme-mediated oxidation as an eco-friendly alternative, addressing the carbon footprint concerns often raised in chemical manufacturing debates.

In summary, 5-Methoxy-6-methyl-1H-indole-3-carbaldehyde exemplifies the intersection of medicinal chemistry, materials science, and environmental innovation. Its versatility ensures continued relevance in both academic and industrial settings, particularly as searches for bioactive scaffolds and functional materials dominate scientific discourse.

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